

# HPLC-MS/MS method for Dapoxetine quantification in human plasma

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## Compound of Interest

Compound Name: Dapoxetine

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An HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method provides a robust and sensitive approach for the quantification of **Dapoxetine** in human plasma, a critical process in pharmacokinetic studies and bioequivalence trials. This application note details a validated method for the accurate determination of **Dapoxetine** concentrations.

## Introduction

**Dapoxetine** is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Accurate measurement of its concentration in human plasma is essential for therapeutic drug monitoring and pharmacokinetic analysis. The HPLC-MS/MS method offers high selectivity and sensitivity, allowing for precise quantification of **Dapoxetine**, even at low concentrations. This protocol outlines the sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

## Principle of the Method

The method involves the extraction of **Dapoxetine** and an internal standard (IS), typically a deuterated analog like **Dapoxetine-d7**, from human plasma.<sup>[1][2][3]</sup> The extract is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. The use of an internal standard helps to correct for variations in sample processing and instrument response.

## Materials and Reagents

- Analytes: **Dapoxetine** Hydrochloride, **Dapoxetine-d7** (Internal Standard)
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (AR grade), Ammonium Acetate (AR grade), Ultrapure water
- Human Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.[4]

## Experimental Protocol

### Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare primary stock solutions of **Dapoxetine** and **Dapoxetine-d7** in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the **Dapoxetine** stock solution with a methanol/water (50:50, v/v) mixture to create calibration curve (CC) standards. Prepare at least three levels of QC samples (low, medium, and high concentration) in the same manner.
- Spiked Plasma Samples: Spike blank human plasma with the CC and QC working solutions to achieve the desired concentrations.

### Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting **Dapoxetine** from plasma.[1][3][4]

- To 50 µL of plasma sample (blank, CC, or QC), add 25 µL of the internal standard working solution (**Dapoxetine-d7**).
- Add 150 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the samples at 1700 x g for 15 minutes at 4°C.[4]
- Transfer 50 µL of the supernatant to a 96-well plate.[4]

- Add 450  $\mu\text{L}$  of methanol/water (50:50, v/v) to each well and vortex for 5 minutes.[4]
- Inject an aliquot of the final solution into the HPLC-MS/MS system.

Alternatively, liquid-liquid extraction (LLE) can be employed for sample clean-up.[5]



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**Caption:** Experimental workflow for **Dapoxetine** extraction from human plasma.

## HPLC Conditions

- HPLC System: A system equipped with a binary pump, autosampler, and column oven.[4]
- Column: A C18 reversed-phase column, such as an Ultimate XB C18 (4.6 x 50 mm, 5  $\mu\text{m}$ ), is suitable for separation.[4]
- Mobile Phase A: 0.1% Formic acid in water.[4][6]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[4][6]
- Flow Rate: 0.800 mL/min.[4]
- Column Temperature: 35°C.[4]
- Injection Volume: 5.00  $\mu\text{L}$ .[4]
- Gradient Elution: A gradient program can be used for optimal separation.[4]

Time (min)	% Mobile Phase B
0.0 - 1.2	50
1.2 - 1.3	50 -> 95
1.3 - 2.0	95
2.0 - 2.1	95 -> 30
2.1 - 2.8	30

Table 1: HPLC Gradient Elution Program

## MS/MS Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[4\]](#)[\[6\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[4\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The precursor-to-product ion transitions for **Dapoxetine** and its internal standard are monitored.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Dapoxetine	306.2	157.2
Dapoxetine-d7	313.2	164.2

Table 2: MRM Transitions for Dapoxetine and Internal Standard

- Ion Source Parameters:
  - Ion Spray Voltage: 5500 V[\[4\]](#)

- Temperature: 550°C[4]
- Curtain Gas: 30.0 psi[4]
- Nebulizing Gas (Gas 1): 50.0 psi[4]
- Auxiliary Gas (Gas 2): 55.0 psi[4]

## Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

- Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma.[4]
- Linearity: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte. A typical linear range for **Dapoxetine** is 2.00 to 1000 ng/mL in plasma.[1][3][4]
- Accuracy and Precision: The intra-day and inter-day accuracy and precision are evaluated at multiple QC levels. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV, %) should not exceed 15% (20% for LLOQ).[5]
- Recovery: The extraction recovery of the analyte and internal standard from the biological matrix. Recovery rates greater than 90% are desirable.[5]
- Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
- Stability: The stability of **Dapoxetine** in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

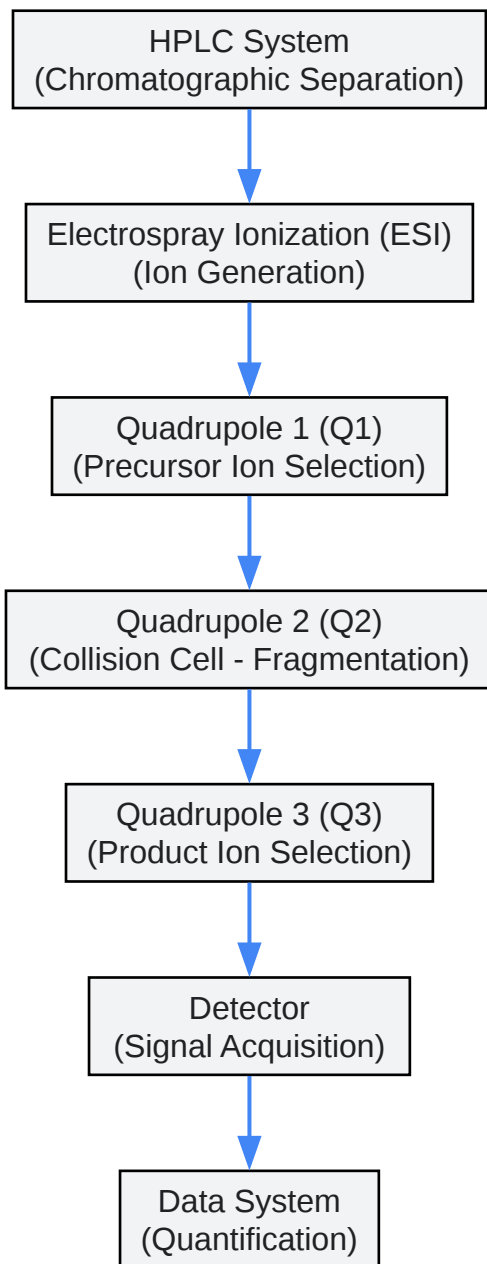
Validation Parameter	Acceptance Criteria	Typical Result
Linearity ( $r^2$ )	$\geq 0.99$	$> 0.99$ [4]
LLOQ	$S/N \geq 10$	2.0 ng/mL[4]
Intra-day Precision (RSD%)	$\leq 15\%$	$\leq 5\%$ [5]
Inter-day Precision (RSD%)	$\leq 15\%$	$\leq 5\%$ [5]
Intra-day Accuracy (%)	85 - 115%	97 - 106%[5]
Inter-day Accuracy (%)	85 - 115%	97 - 106%[5]
Extraction Recovery (%)	Consistent and reproducible	$> 90\%$ [5]

Table 3: Summary of Method  
Validation Parameters and  
Typical Results

## Data Analysis

The peak areas of **Dapoxetine** and the internal standard are integrated. The ratio of the **Dapoxetine** peak area to the internal standard peak area is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of **Dapoxetine** in the QC and unknown samples are then determined from the regression equation of the calibration curve.

## HPLC-MS/MS System Logic



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**Caption:** Logical relationship within the HPLC-MS/MS system.

## Application

This validated HPLC-MS/MS method was successfully applied to pharmacokinetic studies in healthy volunteers.[1][3][6] The method demonstrated sufficient sensitivity and selectivity for the quantification of **Dapoxetine** in human plasma, enabling the determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[6]

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